molecular formula C4HBrN2O4S B1621092 2-Bromo-3,5-dinitrothiophene CAS No. 2160-38-5

2-Bromo-3,5-dinitrothiophene

Cat. No.: B1621092
CAS No.: 2160-38-5
M. Wt: 253.03 g/mol
InChI Key: HTCDWPFRFHFXLG-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dinitrothiophene is an organic compound belonging to the class of halogenated nitrothiophenes It is characterized by the presence of a bromine atom and two nitro groups attached to a thiophene ring

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-3,5-dinitrothiophene are intracellular thiols . These are sulfur-containing compounds found within cells that play a crucial role in various cellular processes, including detoxification, enzyme activity regulation, and cellular signaling .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic attack . This involves the intracellular thiols attacking the 2-position of the heterocyclic ring of the compound, leading to the displacement of the bromine atom . This interaction results in changes to the cellular environment and can affect the function of the cell .

Biochemical Pathways

It is known that the compound’s interaction with intracellular thiols can disrupt normal cellular processes . The disruption of these processes can lead to a wide range of effects, depending on the specific pathways involved .

Pharmacokinetics

The compound’s interaction with intracellular thiols suggests that it is able to penetrate cellular membranes and distribute within the cell . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The result of this compound’s action is the inhibition of the growth of certain organisms. Studies have shown that the compound displays a wide range of activities, with the highest activity observed against E. coli, M. luteus, and A. niger .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy can be affected by the presence of other compounds in the environment that can compete with it for interaction with intracellular thiols . Additionally, certain environmental conditions may affect the stability of the compound, potentially altering its effectiveness .

Biochemical Analysis

Biochemical Properties

2-Bromo-3,5-dinitrothiophene plays a significant role in biochemical reactions due to its reactive bromine and nitro groups. These functional groups allow the compound to participate in various chemical reactions, including nucleophilic substitution and reduction reactions. In biochemical contexts, this compound interacts with enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with intracellular thiols, leading to the displacement of the bromine atom. This interaction is crucial for its biological activity, as it can inhibit the growth of certain microorganisms by disrupting their metabolic processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the growth of bacteria such as Escherichia coli and Micrococcus luteus by interfering with their metabolic pathways . Additionally, it can form complexes with cellular components, leading to changes in gene expression and disruption of normal cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the nucleophilic attack by intracellular thiols at the 2-position of the thiophene ring, resulting in the displacement of the bromine atom . This reaction leads to the formation of reactive intermediates that can interact with various biomolecules, including enzymes and proteins. These interactions can result in enzyme inhibition or activation, ultimately affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity, by inhibiting the growth of harmful microorganisms . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo reduction reactions, where the nitro groups are converted to amino groups, leading to the formation of different metabolites . These metabolic transformations can affect the overall metabolic flux and levels of specific metabolites within the cell. The interactions with enzymes involved in these pathways are crucial for understanding the compound’s biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are essential for determining the compound’s bioavailability and overall effectiveness in biological systems.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization is important for elucidating the compound’s activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dinitrothiophene typically involves the nitration of 2-bromothiophene. The process begins with the bromination of thiophene to produce 2-bromothiophene. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of fuming acids and controlled reaction temperatures are critical factors in achieving efficient nitration .

Comparison with Similar Compounds

  • 2,5-Dibromo-3,4-dinitrothiophene
  • 2,5-Dichloro-3,4-dinitrothiophene
  • 2-Bromo-5-chloro-3,4-dinitrothiophene

Comparison: 2-Bromo-3,5-dinitrothiophene is unique due to the specific positioning of the bromine atom and nitro groups on the thiophene ring. This configuration influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound offers distinct advantages in terms of its ability to form specific substituted and reduced products .

Properties

IUPAC Name

2-bromo-3,5-dinitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrN2O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCDWPFRFHFXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380800
Record name 2-bromo-3,5-dinitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2160-38-5
Record name 2-bromo-3,5-dinitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-bromo-3,5-dinitrothiophene particularly reactive in nucleophilic aromatic substitution reactions?

A1: The high reactivity of this compound stems from the presence of two strongly electron-withdrawing nitro groups (NO2) at the 3 and 5 positions of the thiophene ring. These groups create an electron-deficient ring system, making it highly susceptible to attack by nucleophiles. This effect is further enhanced by the presence of bromine (Br) at the 2 position, which acts as a good leaving group. Studies have shown [, ] that this compound exhibits strong antimicrobial activity, likely due to its reactivity with nucleophilic thiol groups present in essential enzymes of microorganisms.

Q2: Can you elaborate on the mechanism of nucleophilic aromatic substitution (SNAr) involving this compound? Is it a concerted or stepwise process?

A2: While traditionally considered a concerted process, recent research using the novel Reactive Internal Reaction Coordinate (RIRC) technique on the reaction of this compound with piperidine suggests a more nuanced view []. While the overall reaction appears concerted based on energy profiles, the RIRC analysis identified a "Hidden Reaction Intermediate" (HRI). This HRI exhibits characteristics of a zwitterionic species, indicating a stepwise mechanism where the nucleophile adds to the ring before bromide departure.

Q3: How does the presence of a methyl group at the 4-position of the thiophene ring affect the reactivity of this compound?

A3: Research comparing the reactivity of this compound with its 4-methyl derivative found that the presence of the methyl group at the 4-position does not significantly hinder the reaction rate []. This finding is particularly interesting as it suggests the absence of secondary steric effects in nucleophilic substitutions on thiophene rings, defying expectations based on traditional molecular models.

Q4: What is the significance of studying the kinetics of reactions involving this compound with different anilines?

A4: Investigating the kinetics of reactions between this compound and various meta- and para-substituted anilines provides valuable insight into the factors influencing SNAr reactions [, ]. By analyzing reaction rates with different substituents on the aniline ring, researchers can apply tools like the Hammett and Ingold-Yukawa-Tsuno equations to understand the electronic effects governing these reactions. This knowledge can then be used to predict reactivity patterns for similar systems and design more efficient synthetic strategies.

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